N-(4-Fluorobutyl)thietan-3-amine
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Overview
Description
N-(4-Fluorobutyl)thietan-3-amine: is an organic compound characterized by the presence of a thietane ring and a fluorobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorobutyl)thietan-3-amine typically involves the nucleophilic substitution of a thietane derivative with a fluorobutylamine. One common method is the reaction of thietane-3-amine with 1-bromo-4-fluorobutane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(4-Fluorobutyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thietane ring to a more reduced form.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dichloromethane, tetrahydrofuran.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thietane derivatives.
Substitution: Various substituted thietane derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Fluorobutyl)thietan-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: The compound can be used in the study of biological processes involving sulfur-containing compounds, potentially serving as a probe or a precursor for biologically active molecules.
Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of N-(4-Fluorobutyl)thietan-3-amine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity. For example, it could interact with neurotransmitter receptors in the brain, influencing signaling pathways and potentially exhibiting pharmacological effects such as antidepressant activity .
Comparison with Similar Compounds
Thietan-3-amine: A structurally related compound with similar chemical properties but lacking the fluorobutyl group.
N-(4-Fluorobutyl)thietan-3-amine hydrochloride: A salt form of the compound, which may have different solubility and stability characteristics.
This compound derivatives: Various derivatives with modifications to the thietane ring or the fluorobutyl group, potentially exhibiting different chemical and biological properties
Uniqueness: this compound is unique due to the presence of both a thietane ring and a fluorobutyl group, which confer distinct chemical reactivity and potential biological activity. The fluorine atom in the fluorobutyl group can significantly influence the compound’s lipophilicity, metabolic stability, and interaction with biological targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C7H14FNS |
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Molecular Weight |
163.26 g/mol |
IUPAC Name |
N-(4-fluorobutyl)thietan-3-amine |
InChI |
InChI=1S/C7H14FNS/c8-3-1-2-4-9-7-5-10-6-7/h7,9H,1-6H2 |
InChI Key |
KNVYEZJDHNUFBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCCCCF |
Origin of Product |
United States |
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